2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide
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Overview
Description
2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an imidazolidinone ring, a methoxyphenyl group, and a thiazole moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the imidazolidinone intermediate.
Attachment of the thiazole moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiazole boronic acid with a halogenated intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide include:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the methoxyphenyl group and has similar chemical properties.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound also contains a methoxyphenyl group and exhibits similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N4O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-propan-2-yl-1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H24N4O4S/c1-12(2)16-11-29-18(22-16)8-9-21-17(25)10-15-19(26)24(20(27)23-15)13-4-6-14(28-3)7-5-13/h4-7,11-12,15H,8-10H2,1-3H3,(H,21,25)(H,23,27) |
InChI Key |
PJFPWOCJDLLWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)CCNC(=O)CC2C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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